![molecular formula C28H43NO4 B2448323 (6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-N-[(6Z)-8-methylnon-6-enoyl]non-6-enamide CAS No. 1420776-64-2](/img/structure/B2448323.png)
(6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-N-[(6Z)-8-methylnon-6-enoyl]non-6-enamide
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Description
(6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-N-[(6Z)-8-methylnon-6-enoyl]non-6-enamide is a useful research compound. Its molecular formula is C28H43NO4 and its molecular weight is 457.655. The purity is usually 95%.
BenchChem offers high-quality (6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-N-[(6Z)-8-methylnon-6-enoyl]non-6-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-N-[(6Z)-8-methylnon-6-enoyl]non-6-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- A recent study investigated the effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (a derivative of the compound ) on grip strength and protein catabolism induced by exhaustive exercise . It demonstrated that this compound enhances grip strength and inhibits protein breakdown during intense physical activity. Researchers believe it could be a potential ergogenic aid for athletes and individuals engaged in resistance training.
- Synthetic analogues of (1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione (a related compound) have shown promise in correcting altered CFTR (cystic fibrosis transmembrane conductance regulator) trafficking and impaired chloride ion transport in cystic fibrosis patients . These analogues may offer a novel therapeutic approach for managing this genetic disorder.
Exercise Physiology and Muscle Strength Enhancement
Cystic Fibrosis Therapy
properties
IUPAC Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-N-[(Z)-8-methylnon-6-enoyl]non-6-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43NO4/c1-22(2)14-10-6-8-12-16-27(31)29(21-24-18-19-25(30)26(20-24)33-5)28(32)17-13-9-7-11-15-23(3)4/h10-11,14-15,18-20,22-23,30H,6-9,12-13,16-17,21H2,1-5H3/b14-10-,15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCUHOYAKSYRGB-HYQBVQLESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)N(CC1=CC(=C(C=C1)O)OC)C(=O)CCCCC=CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C\CCCCC(=O)N(C(=O)CCCC/C=C\C(C)C)CC1=CC(=C(C=C1)O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-N-[(6Z)-8-methylnon-6-enoyl]non-6-enamide |
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